2-(3-Chlorophenyl)imidazole-4-carbaldehyde2-(3-Chlorophenyl)imidazole-4-carbaldehyde
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Overview
Description
2-(3-Chlorophenyl)imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family, characterized by the presence of a 3-chlorophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)imidazole-4-carbaldehyde typically involves the condensation of 3-chlorobenzaldehyde with imidazole under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(3-Chlorophenyl)imidazole-4-carbaldehyde may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(3-Chlorophenyl)imidazole-4-carboxylic acid.
Reduction: 2-(3-Chlorophenyl)imidazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The presence of the 3-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-Phenylimidazole-4-carbaldehyde: Lacks the chlorine substituent, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)imidazole-4-carbaldehyde: The chlorine atom is positioned differently on the phenyl ring, affecting its reactivity and interactions.
2-(3-Bromophenyl)imidazole-4-carbaldehyde: The bromine substituent provides different electronic and steric effects compared to chlorine.
Uniqueness: 2-(3-Chlorophenyl)imidazole-4-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. This compound’s distinct properties make it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
InChI Key |
RXYQBTOUMPMUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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